4-Fluoropentylindole

概要

説明

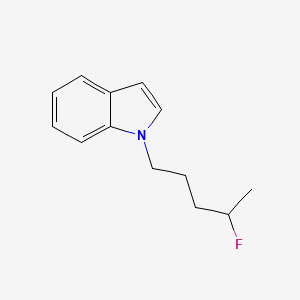

4-フルオロペンチルインドールは、分子式C₁₃H₁₆FNの合成化合物です。これは、6員環のベンゼン環と5員環の窒素含有ピロール環が融合した二環式構造であるインドールの誘導体です。 ペンチル鎖にフッ素原子を添加すると、カンナビノイド受容体に対する親和性が向上します .

準備方法

合成経路と反応条件

4-フルオロペンチルインドールの合成は、通常、インドールと4-フルオロペンチルブロミドを塩基性条件下で反応させることから始まります。反応は、炭酸カリウムなどの塩基の存在下、ジメチルホルムアミドなどの非プロトン性溶媒中で行われます。 反応混合物を加熱すると、求核置換反応が促進され、4-フルオロペンチルインドールが生成されます .

工業的生産方法

4-フルオロペンチルインドールの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動化された反応器と反応条件の精密な制御が含まれており、高収率と高純度が保証されます。 生成物はその後、再結晶またはクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

反応の種類

4-フルオロペンチルインドールは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件

酸化: 酸性または中性条件下での過マンガン酸カリウム。

還元: 無水エーテル中での水素化アルミニウムリチウム。

生成される主な生成物

酸化: カルボン酸またはケトンの生成。

還元: アルコールまたはアミンの生成。

置換: 置換インドール誘導体の生成.

4. 科学研究への応用

4-フルオロペンチルインドールは、いくつかの科学研究に用いられています。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: カンナビノイド受容体との相互作用について研究されています。

医学: 抗がん活性など、潜在的な治療効果について調査されています。

科学的研究の応用

Pharmacological Research

4-Fluoropentylindole is primarily studied for its interaction with the endocannabinoid system, particularly its agonistic effects on cannabinoid receptors. Research has shown that synthetic cannabinoids can exhibit varying degrees of potency and efficacy at these receptors, which is crucial for understanding their therapeutic potential.

Key Findings:

- Receptor Binding: Studies indicate that this compound binds to the CB1 receptor with significant affinity, similar to other synthetic cannabinoids like 5F-MDMB-PICA. This binding profile suggests its potential use in exploring cannabinoid receptor pharmacodynamics .

- Behavioral Effects: Animal studies have demonstrated that administration of this compound can lead to altered behavior, which is indicative of its psychoactive effects. These findings are essential for assessing the safety and efficacy of synthetic cannabinoids in therapeutic contexts .

Forensic Toxicology

The emergence of synthetic cannabinoids like this compound has raised concerns in forensic toxicology due to their increasing presence in drug-related incidents. Analytical methods are being developed to detect these substances in biological samples.

Analytical Techniques:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has been validated for detecting this compound and its metabolites in biological matrices, providing reliable data for forensic investigations .

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Recent studies have utilized NMR techniques to analyze the presence of synthetic cannabinoids in e-liquids, highlighting the versatility of analytical methods in detecting these compounds .

Case Studies

Several case studies have documented the implications of this compound use in real-world scenarios, particularly within clinical and forensic settings.

Case Study Examples:

- A notable case involved the identification of this compound in a series of drug seizures, demonstrating its prevalence on the illicit market. The analysis revealed a complex profile of synthetic cannabinoids being used concurrently, complicating toxicological assessments .

- Another study focused on the pharmacological profiling of various synthetic cannabinoids, including this compound, assessing their potency and potential therapeutic applications through a series of bioassays .

Table 1: Comparison of Synthetic Cannabinoids

| Compound Name | CB1 Affinity | Psychoactive Effects | Detection Method |

|---|---|---|---|

| This compound | High | Yes | LC-MS/MS |

| 5F-MDMB-PICA | Very High | Yes | LC-MS/MS |

| MMB-FUBINACA | Moderate | Yes | NMR |

Table 2: Analytical Methods for Detection

| Method | Application Area | Advantages |

|---|---|---|

| LC-MS/MS | Forensic Toxicology | High sensitivity and specificity |

| NMR Spectroscopy | E-liquid Analysis | Non-destructive analysis |

| Gas Chromatography | General Substance Analysis | Established methodology |

作用機序

4-フルオロペンチルインドールの作用機序は、カンナビノイド受容体、特にCB1受容体とCB2受容体との相互作用に関与しています。フッ素原子は、受容体への結合親和性を高め、受容体活性を調節します。 この相互作用は、さまざまなシグナル伝達経路に影響を与え、生理学的および薬理学的効果をもたらします .

類似化合物との比較

類似化合物

N-ペンチルインドール: 構造は似ていますが、フッ素原子は含まれていません。

4-メチルペンチルインドール: フッ素原子の代わりにメチル基が含まれています。

4-クロロペンチルインドール: フッ素原子の代わりに塩素原子が含まれています.

独自性

4-フルオロペンチルインドールは、フッ素原子の存在によりユニークであり、類似体と比較してカンナビノイド受容体への結合親和性を大幅に高めています。 これは、カンナビノイド受容体相互作用と潜在的な治療的応用に関する研究において貴重な化合物となっています .

生物活性

4-Fluoropentylindole is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors. This article reviews the available literature on the compound's pharmacological properties, structure-activity relationships (SAR), and associated health risks.

Chemical Structure and Properties

This compound belongs to a class of compounds known as indole derivatives, which are characterized by their ability to interact with the endocannabinoid system. The chemical formula for this compound is , and it features a fluorine atom at the 4-position of the pentyl chain attached to the indole nucleus. This structural modification is crucial for its potency and efficacy at cannabinoid receptors.

Cannabinoid Receptor Interaction

The primary mechanism of action for this compound involves its binding affinity for cannabinoid receptors, particularly CB1 and CB2. Research indicates that this compound acts as a potent agonist at these receptors, influencing various physiological processes such as neurotransmitter release, pain modulation, and appetite regulation.

- Binding Affinity : Studies have shown that modifications in the structure of indoles can significantly affect their binding affinity. For instance, structural changes in related compounds like 5F-pentylindoles have demonstrated varying degrees of efficacy in engaging G-proteins and recruiting β-arrestin, which are essential for downstream signaling pathways .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that subtle changes in the molecular structure of this compound can lead to significant differences in biological activity. The presence of a fluorine atom enhances lipophilicity, potentially increasing receptor binding efficiency. Comparative studies have indicated that even minor alterations in the side chains or functional groups can dramatically impact potency and efficacy .

Toxicological Reports

The use of synthetic cannabinoids, including this compound, has been associated with various adverse health effects. Reports from Hungary indicated that this compound was implicated in multiple cases of severe intoxication and fatalities, often involving symptoms such as respiratory distress, seizures, and cardiac issues .

- Clinical Findings : In a review of toxicological data, it was noted that 21 deaths were linked to this compound exposure, with other synthetic cannabinoids often detected concurrently. This underscores the potential dangers associated with its use, particularly in uncontrolled environments .

Pharmacological Efficacy

Recent research has highlighted the pharmacological profile of this compound compared to other synthetic cannabinoids. In vitro studies have demonstrated that it exhibits high efficacy at CB1 receptors, similar to well-known agonists like THC. However, its potency may vary based on the specific receptor subtype engaged .

Comparative Analysis Table

| Compound | CB1 Affinity | Efficacy | Health Risks |

|---|---|---|---|

| This compound | High | High | Severe intoxication |

| 5F-MDMB-PICA | Higher | Very High | Multiple fatalities |

| JWH-018 | Moderate | Moderate | Minor to moderate risks |

特性

IUPAC Name |

1-(4-fluoropentyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN/c1-11(14)5-4-9-15-10-8-12-6-2-3-7-13(12)15/h2-3,6-8,10-11H,4-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLOSQQBEUFJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=CC2=CC=CC=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017333 | |

| Record name | 4-Fluoropentylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451385-65-1 | |

| Record name | 4-Fluoropentylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。